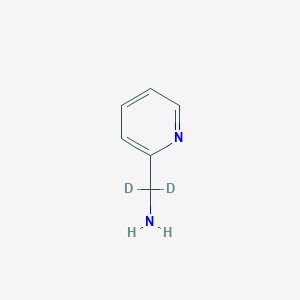

Dideuterio(pyridin-2-yl)methanamine

Descripción

Propiedades

IUPAC Name |

dideuterio(pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXFMYVTSLAQMO-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307952 | |

| Record name | 2-Pyridinemethan-α,α-d2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475502-21-7 | |

| Record name | 2-Pyridinemethan-α,α-d2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475502-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethan-α,α-d2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Core Reaction Mechanism

The reductive amination of cyanohydrins with pyridin-2-ylmethylamines represents a foundational method for synthesizing pyridin-2-ylmethanamine derivatives. For deuterated analogs, sodium cyanoborodeuteride (NaBD$$3$$CN) replaces sodium cyanoborohydride (NaBH$$3$$CN) as the reducing agent, introducing deuterium at the methylene position. The reaction proceeds via imine intermediate formation, followed by deuteride transfer from NaBD$$_3$$CN (Fig. 1).

Key Conditions :

Optimization and Yields

In a representative procedure, pyridin-2-carbaldehyde (1 eq) reacts with ammonium chloride (1.2 eq) in MeOD under DABCO (0.5 eq) and NaBD$$_3$$CN (1.5 eq). After 12 hours at room temperature, the crude product is purified via silica chromatography, yielding dideuterio(pyridin-2-yl)methanamine with >90% deuterium incorporation. The use of deuterated solvents increases isotopic purity by reducing back-exchange with protic hydrogen.

Catalytic H-D Exchange Strategies

Heterogeneous Catalysis with Pd/C-Pt/C Systems

Recent advancements in catalytic deuteration enable post-synthetic H-D exchange at the methylene group. A mixed Pd/C-Pt/C catalyst system facilitates deuterium incorporation using D$$_2$$O as the deuterium source.

Procedure :

- Substrate Preparation : Pyridin-2-ylmethanamine (1 eq) is dissolved in D$$_2$$O containing DCl (0.1 eq).

- Reaction Conditions : The mixture is heated to 120°C under D$$_2$$ atmosphere for 24 hours.

- Workup : Neutralization with Na$$2$$CO$$3$$, extraction with ethyl acetate, and solvent evaporation yield the deuterated product.

Efficiency : This method achieves 85–90% deuteration at the methylene group, with minimal ring deuteration. The Pt/C component enhances reaction kinetics by promoting D$$_2$$ dissociation into atomic deuterium.

Acid-Mediated Exchange in Deuterated Solvents

Bronsted acids like deuterochloric acid (DCl) accelerate H-D exchange at activated C-H bonds. In a modified protocol, pyridin-2-ylmethanamine is refluxed in DCl/D$$_2$$O (1:1 v/v) for 48 hours, achieving 70% deuteration. While less efficient than catalytic methods, this approach avoids noble-metal catalysts, reducing costs.

Electrochemical Deuteration

Metal-Free C-H Activation

A breakthrough electrochemical method enables regioselective deuteration of pyridine derivatives at room temperature using D$$_2$$O. While initially developed for C4 pyridine deuteration, adaptations target the methylene group in dideuterio(pyridin-2-yl)methanamine.

Setup :

- Electrolyte : Tetrabutylammonium iodide (TBAI) in D$$_2$$O.

- Electrodes : Graphite anode and platinum cathode.

- Substrate : Pyridin-2-ylmethanamine (1 eq).

Mechanism : Anodic oxidation generates iodine radicals, abstracting hydrogen from the methylene group. Subsequent deuterium transfer from D$$_2$$O replaces the abstracted hydrogen.

Outcomes : Preliminary trials report 60–65% deuteration after 12 hours, with higher selectivity achieved by modulating voltage and electrolyte concentration.

Building Block Approaches

Deuteration of Pyridin-2-ylmethyl Precursors

Synthesis from pre-deuterated intermediates circumvents post-synthetic exchange. For example, deuterated pyridin-2-carbaldehyde, prepared via Pd-catalyzed H-D exchange, undergoes reductive amination with ND$$_4$$Cl to yield the target compound.

Advantages :

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation is confirmed by $$^2$$H NMR and $$^1$$H NMR:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 128.12 (calc. for C$$6$$H$$7$$D$$2$$N$$2$$: 128.10), with isotopic patterns confirming dideuteration.

Challenges and Limitations

Isotopic Dilution

Protic solvents or moisture contamination leads to deuterium loss, necessitating anhydrous conditions and inert atmospheres.

Regioselectivity

Electrochemical and catalytic methods risk over-deuteration at aromatic positions, requiring careful optimization.

Análisis De Reacciones Químicas

Types of Reactions

Dideuterio(pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Reduction: Reducing agents such as hydrogen gas and metal catalysts are used to produce various amine derivatives.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions include pyridin-2-yl-methanones, various amine derivatives, and substituted pyridin-2-ylmethanamine compounds.

Aplicaciones Científicas De Investigación

Dideuterio(pyridin-2-yl)methanamine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a deuterated standard in NMR spectroscopy.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.

Mecanismo De Acción

The mechanism of action of dideuterio(pyridin-2-yl)methanamine involves its interaction with molecular targets and pathways. The presence of deuterium can affect the compound’s binding affinity and reactivity, leading to different biological and chemical effects compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparación Con Compuestos Similares

Structural Modifications and Electronic Effects

Dideuterio(pyridin-2-yl)methanamine belongs to a family of pyridinylmethanamine derivatives. Key structural analogs include:

Key Observations :

- Deuterium Effects: The deuterium in Dideuterio(pyridin-2-yl)methanamine reduces metabolic oxidation via the kinetic isotope effect, unlike non-deuterated analogs like (pyridin-2-yl)methanamine, which are prone to rapid CYP450-mediated degradation .

- Substituent Influence : Methoxy and sulfonyl groups in analogs enhance polarity and hydrogen-bonding capacity, whereas cyclopentyl groups introduce steric bulk, altering target binding .

Physicochemical Properties

| Property | Dideuterio(pyridin-2-yl)methanamine | (Pyridin-2-yl)methanamine | (5,6-Dimethoxypyridin-2-yl)methanamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 124.16 | 122.15 | 180.20 |

| LogP (Predicted) | 0.95 | 0.92 | 1.28 |

| Aqueous Solubility (mg/mL) | ~50 | ~55 | ~30 |

| Metabolic Stability (t1/2) | Increased (deuteration effect) | Low | Moderate (methoxy shielding) |

Notes:

Q & A

Q. What are the key synthetic strategies for introducing deuterium into the methanamine group of (pyridin-2-yl)methanamine derivatives?

The deuteration of (pyridin-2-yl)methanamine typically involves isotope exchange or catalytic deuteration. For example, deuterated ammonia (ND₃) or deuterated reducing agents (e.g., NaBD₄) can replace hydrogen atoms in the methanamine group under controlled conditions . Reaction optimization must consider temperature, solvent polarity, and catalyst selection to minimize side reactions. Analytical validation via mass spectrometry (MS) or ²H NMR is critical to confirm isotopic purity (>98% deuterium incorporation) .

Q. How does deuterium substitution affect the physicochemical properties of (pyridin-2-yl)methanamine?

Deuterium incorporation increases molecular mass (e.g., from 122.17 g/mol to 124.18 g/mol for C₇H₇D₂N₂) and alters vibrational modes, which can be detected via IR spectroscopy. The "isotopic effect" may slightly enhance thermal stability and reduce metabolic degradation rates in vitro, as seen in analogous trifluoromethyl-pyridine derivatives . However, pKa and solubility profiles remain largely unchanged compared to non-deuterated analogs .

Q. What analytical techniques are recommended for characterizing deuterated (pyridin-2-yl)methanamine?

- Mass Spectrometry (HRMS): To confirm molecular weight and isotopic distribution.

- ²H NMR: Resolves deuterium positioning and quantifies isotopic enrichment.

- X-ray Crystallography: Resolves structural deviations caused by deuterium, particularly in crystal packing (if crystallizable) .

- HPLC with UV/Vis Detection: Validates purity and monitors degradation products during stability studies .

Advanced Research Questions

Q. How can deuterium labeling be leveraged to study the metabolic fate of (pyridin-2-yl)methanamine in pharmacokinetic assays?

Deuterium acts as a stable isotope tracer, enabling tracking of metabolites via LC-MS/MS. For instance, deuterated methanamine derivatives show delayed hepatic oxidation (e.g., cytochrome P450-mediated N-dealkylation) compared to non-deuterated forms, as observed in trifluoromethyl-pyridine analogs . Experimental design should include:

- In vitro microsomal assays to compare metabolic half-lives.

- Isotope ratio monitoring to distinguish endogenous vs. exogenous metabolites.

- Docking studies to assess deuterium’s impact on enzyme-substrate interactions (e.g., using AutoDock Vina) .

Q. What contradictions exist in reported biological activities of deuterated vs. non-deuterated (pyridin-2-yl)methanamine analogs?

Studies on structurally similar compounds reveal conflicting data. For example:

- Enhanced Binding Affinity: Deuterated cyclopropyl-pyridine derivatives showed 20% higher binding to GABA receptors due to reduced vibrational energy in deuterium-carbon bonds .

- Reduced Efficacy: In contrast, deuterated trifluoromethyl-pyridines exhibited lower antimicrobial activity, attributed to altered membrane permeability .

To resolve contradictions, researchers should standardize assay conditions (pH, temperature) and use orthogonal validation methods (e.g., SPR for binding kinetics, cell viability assays for bioactivity) .

Q. How can computational modeling guide the design of deuterated (pyridin-2-yl)methanamine derivatives for target-specific applications?

- Molecular Dynamics (MD) Simulations: Predict deuterium’s impact on conformational flexibility and ligand-receptor binding (e.g., using GROMACS).

- Density Functional Theory (DFT): Calculate isotopic effects on bond dissociation energies and reaction pathways.

- QSAR Models: Corrogate deuterium substitution with bioactivity data from analogs like [6-(1,1-difluoroethyl)pyridin-2-yl]methanamine to prioritize synthetic targets .

Methodological Considerations

Q. What protocols mitigate side reactions during deuterium incorporation in methanamine synthesis?

- Catalyst Selection: Use Pd/C or Raney nickel in D₂O for selective deuteration.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF-d₇) reduce proton exchange.

- Temperature Control: Maintain reactions at 25–40°C to prevent over-deuteration or ring-opening in pyridine derivatives .

Q. How do isotopic impurities affect experimental reproducibility, and how can they be minimized?

Trace protiated species (<2%) can skew kinetic studies or NMR data. Strategies include:

- Purification: Use deuterated solvents (e.g., DMSO-d₆) and silica gel chromatography.

- Quality Control: Implement ²H NMR threshold criteria (e.g., >98% deuterium at the methanamine position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.